molecular formula C8H14N4S B7735161 4-amino-5-cyclohexyl-1,2,4-triazole-3-thiol

4-amino-5-cyclohexyl-1,2,4-triazole-3-thiol

Cat. No.: B7735161
M. Wt: 198.29 g/mol
InChI Key: SAIDSKQFVRWPOQ-UHFFFAOYSA-N
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Description

4-amino-5-cyclohexyl-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of an amino group at the 4th position, a cyclohexyl group at the 5th position, and a thiol group at the 3rd position of the triazole ring. It has a molecular formula of C8H14N4S and a molecular weight of 198.29 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-cyclohexyl-1,2,4-triazole-3-thiol typically involves the reaction of cyclohexyl isothiocyanate with hydrazine hydrate, followed by cyclization with formic acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete cyclization .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity through recrystallization or other purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-amino-5-cyclohexyl-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

    Complexation: Metal salts in an alcoholic medium.

Major Products

    Oxidation: Disulfides.

    Substitution: N-alkyl or N-acyl derivatives.

    Complexation: Metal complexes.

Scientific Research Applications

4-amino-5-cyclohexyl-1,2,4-triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-5-cyclohexyl-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The triazole ring can interact with metal ions, affecting metalloproteins and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-5-cyclohexyl-1,2,4-triazole-3-thiol is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to other similar compounds .

Properties

IUPAC Name

4-amino-5-cyclohexyl-1,2,4-triazole-3-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4S/c9-12-7(10-11-8(12)13)6-4-2-1-3-5-6/h6H,1-5,9H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAIDSKQFVRWPOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NN=C(N2N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C2=NN=C(N2N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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